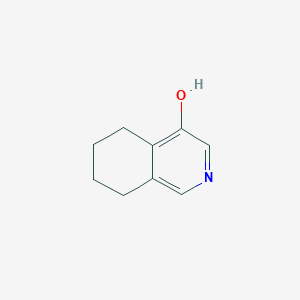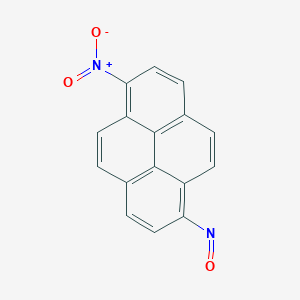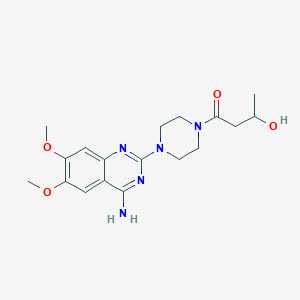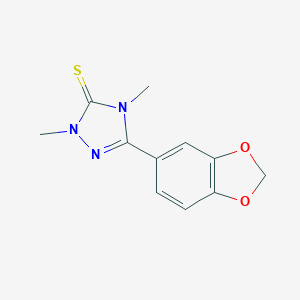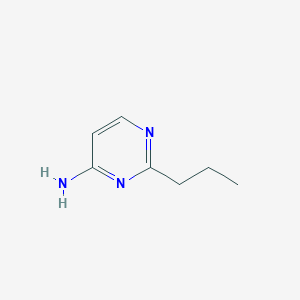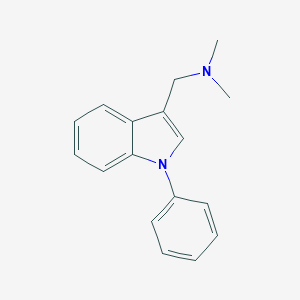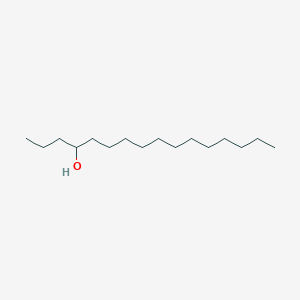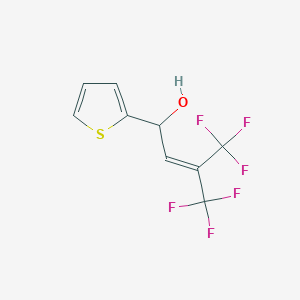
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. TFP is a fluorinated alcohol that has been found to possess unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with ion channels. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to bind to specific sites on the ion channel, thereby blocking the passage of ions through the channel. This results in a decrease in the activity of the ion channel, which can have various physiological effects depending on the type of ion channel being inhibited.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol depend on the type of ion channel being inhibited. For example, inhibition of the voltage-gated potassium channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to an increase in neuronal excitability, which can result in seizures and other neurological disorders. Inhibition of the transient receptor potential channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to a decrease in pain sensation, making it a potential therapeutic agent for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potency as an ion channel inhibitor. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a highly effective inhibitor of several types of ion channels, making it a valuable tool for studying the role of ion channels in various physiological processes. However, one of the limitations of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potential toxicity. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One potential area of research is the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs with improved potency and selectivity for specific ion channels. Another potential area of research is the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and chronic pain. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol and its potential toxicity in different cell types.
Conclusion:
In conclusion, 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, or 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, is a valuable tool for studying various biochemical and physiological processes. Its potency as an ion channel inhibitor makes it a valuable tool for studying the role of ion channels in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, including the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs and the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves a multistep process that requires expertise in organic synthesis. The most commonly used method for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethyl vinyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. Other methods for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Applications De Recherche Scientifique
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a valuable tool for studying various biochemical and physiological processes. One of the most significant applications of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is in the study of ion channels, which are membrane proteins that allow the passage of ions across cell membranes. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This makes 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol a valuable tool for studying the role of ion channels in various physiological processes, including muscle contraction and neuronal signaling.
Propriétés
Numéro CAS |
100482-55-1 |
|---|---|
Nom du produit |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Formule moléculaire |
C9H6F6OS |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-5,16H |
Clé InChI |
DTHGYDUZALFGDB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
Synonymes |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





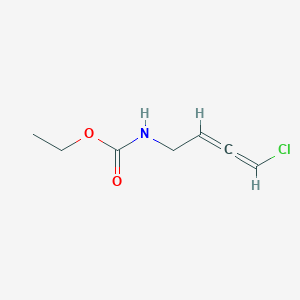
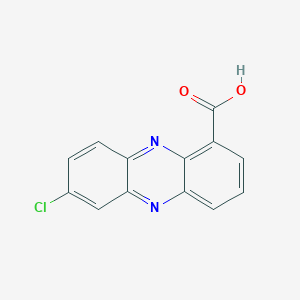
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

